Methyl bromoacetate-2,2-d2

Catalog No.
S788210
CAS No.
163886-16-6
M.F
C3H5BrO2
M. Wt
154.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl bromoacetate-2,2-d2

CAS Number

163886-16-6

Product Name

Methyl bromoacetate-2,2-d2

IUPAC Name

methyl 2-bromo-2,2-dideuterioacetate

Molecular Formula

C3H5BrO2

Molecular Weight

154.99 g/mol

InChI

InChI=1S/C3H5BrO2/c1-6-3(5)2-4/h2H2,1H3/i2D2

InChI Key

YDCHPLOFQATIDS-CBTSVUPCSA-N

SMILES

COC(=O)CBr

Canonical SMILES

COC(=O)CBr

Isomeric SMILES

[2H]C([2H])(C(=O)OC)Br

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • NMR spectroscopy is a powerful analytical technique used to study the structure and dynamics of molecules. The presence of deuterium atoms can simplify the resulting NMR spectra, making it easier to identify and assign peaks to specific atoms within the molecule.
  • Methyl Bromoacetate-2,2-d2 can be used as an internal standard in NMR experiments, providing a reference point for chemical shift values and ensuring the accuracy of the measurements.

Mechanistic Studies of Chemical Reactions:

  • The incorporation of deuterium atoms can be used to trace the reaction pathway of Methyl Bromoacetate in chemical reactions. By observing the location of the deuterium label in the product molecules, scientists can gain insights into the reaction mechanism and identify the specific steps involved.
  • For example, Methyl Bromoacetate-2,2-d2 can be used to study the hydrolysis reaction of Methyl Bromoacetate, where the bromo group is replaced by a hydroxyl group. By analyzing the deuterium content in the resulting product, scientists can determine whether the reaction proceeds through a direct displacement mechanism or involves an intermediate step.

Isotope Tracing Studies in Biological Systems:

  • Methyl Bromoacetate-2,2-d2 can be used as a tracer molecule in biological systems to study metabolic pathways and investigate the fate of the compound within an organism.
  • By incorporating Methyl Bromoacetate-2,2-d2 into a biological system and analyzing the distribution of the deuterium label in different tissues or metabolites, scientists can gain valuable information about the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Methyl bromoacetate-2,2-d2 is a deuterated derivative of methyl bromoacetate, a halogenated ester with the molecular formula C₃H₅BrO₂. This compound is characterized by its colorless to straw-colored liquid form and sharp penetrating odor. It is denser than water and exhibits solubility in various organic solvents like methanol, ether, and acetone, while being slightly miscible with water . The presence of deuterium atoms in the structure enhances its utility in various chemical and biological studies, particularly in tracing experiments due to the distinct mass difference from hydrogen.

Methyl bromoacetate-2,2-d2 does not have a specific biological mechanism of action. Its primary function is as an internal standard in NMR spectroscopy. Internal standards are added to a sample in a known amount and serve as a reference point for chemical shift values in the NMR spectrum. The presence of deuterium atoms ensures that the signal from the internal standard does not overlap with signals from the target compounds in the sample, facilitating their identification and quantification.

  • Safety Data Sheet (SDS): Consult the supplier's Safety Data Sheet (SDS) for detailed information on handling, storage, disposal, and specific hazards [].
Typical of halogenated esters. It acts as an alkylating agent, capable of reacting with nucleophiles such as amines and phenols. The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles . Additionally, it can react with strong bases to produce alkylated carbene complexes, which are useful intermediates in organic synthesis .

Methyl bromoacetate-2,2-d2 can be synthesized through a variety of methods. One common approach involves the bromination of methyl acetate using bromine in the presence of a solvent under controlled conditions. The introduction of deuterium can be achieved via exchange reactions or by using deuterated reagents during the synthesis process. For example, employing deuterated solvents or starting materials can selectively incorporate deuterium into specific positions of the molecule .

Methyl bromoacetate-2,2-d2 serves multiple roles in chemical research and industry:

  • Organic Synthesis: It is utilized as a reagent for synthesizing various organic compounds including pharmaceuticals and agrochemicals.
  • Isotopic Labeling: As a deuterated compound, it is valuable for NMR spectroscopy and other analytical techniques that require isotopic differentiation.
  • Biological Studies: It can be used in tracer studies to understand metabolic pathways involving alkylation processes .

Interaction studies involving methyl bromoacetate-2,2-d2 primarily focus on its reactivity with biological molecules. Research indicates that alkylating agents like methyl bromoacetate can modify amino acids and nucleotides, leading to changes in protein function or gene expression. The use of deuterated compounds allows for more precise tracking of these interactions in biological systems through advanced spectroscopic techniques .

Methyl bromoacetate-2,2-d2 shares similarities with several other halogenated esters and alkylating agents. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Methyl bromoacetateC₃H₅BrO₂Non-deuterated version; widely used as an alkylating agent.
Ethyl bromoacetateC₄H₇BrO₂Similar reactivity; commonly used in Reformatsky reactions.
Propyl bromoacetateC₄H₉BrO₂Longer carbon chain; used in similar applications but less common than methyl variants.
Methyl iodideC₂H₃IStronger alkylating agent; often used in nucleophilic substitution but more toxic.
Benzyl bromideC₇H₇BrUsed for aromatic substitutions; differs due to the presence of an aromatic ring.

Methyl bromoacetate-2,2-d2's unique isotopic labeling capability sets it apart from these compounds, making it particularly useful for studies requiring detailed tracking of molecular interactions without interference from naturally occurring hydrogen atoms .

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Wikipedia

Methyl bromo(~2~H_2_)acetate

Dates

Modify: 2024-04-14

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